molecular formula C19H27N3O B1680625 Ricasetron CAS No. 117086-68-7

Ricasetron

Cat. No.: B1680625
CAS No.: 117086-68-7
M. Wt: 313.4 g/mol
InChI Key: ILXWRFDRNAKTDD-GOOCMWNKSA-N
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Description

Ricasetron, also known as BRL-46470, is a compound that acts as a selective antagonist at the serotonin 5-HT3 receptor. It has been studied for its antiemetic effects, which are similar to other 5-HT3 antagonists, and for its anxiolytic effects, which are significantly stronger than other related drugs. Despite its promising properties, this compound has never been developed for medical use .

Preparation Methods

The synthesis of Ricasetron involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced through a series of substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with the azabicyclo group under specific reaction conditions to form this compound.

Chemical Reactions Analysis

Ricasetron undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ricasetron has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Ricasetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is involved in the transmission of signals in the central and peripheral nervous systems. By blocking this receptor, this compound can prevent the effects of serotonin, such as nausea and anxiety. The molecular targets and pathways involved include the 5-HT3 receptor and associated signaling pathways .

Comparison with Similar Compounds

Ricasetron is unique among 5-HT3 receptor antagonists due to its high potency and selectivity. Similar compounds include:

  • Zatosetron
  • Bemesetron
  • Tropanserin
  • Tropisetron
  • Granisetron

Compared to these compounds, this compound has shown stronger anxiolytic effects and fewer side effects. it has not been developed for medical use, unlike some of the other compounds listed .

Properties

IUPAC Name

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWRFDRNAKTDD-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028553
Record name 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117086-68-7
Record name Ricasetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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